molecular formula C17H10F3NO3 B4021631 4-oxo-N-[3-(trifluoromethyl)phenyl]-4H-chromene-2-carboxamide

4-oxo-N-[3-(trifluoromethyl)phenyl]-4H-chromene-2-carboxamide

Cat. No.: B4021631
M. Wt: 333.26 g/mol
InChI Key: FCYURHROHKYHLY-UHFFFAOYSA-N
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Description

4-Oxo-N-[3-(trifluoromethyl)phenyl]-4H-chromene-2-carboxamide is a chromene-derived compound characterized by a 4-oxo-4H-chromene scaffold linked to a 3-(trifluoromethyl)phenyl group via a carboxamide bond. Its molecular formula is C₁₉H₁₄F₃NO₃, with a molecular weight of 361.319 g/mol and a single-isotope mass of 361.092578 . The trifluoromethyl (-CF₃) group enhances lipophilicity and metabolic stability, making this compound a candidate for medicinal chemistry applications, particularly in enzyme inhibition and receptor modulation . Chromene derivatives are widely studied for their bioactivity, including anticancer, anti-inflammatory, and carbonic anhydrase inhibitory properties .

Properties

IUPAC Name

4-oxo-N-[3-(trifluoromethyl)phenyl]chromene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10F3NO3/c18-17(19,20)10-4-3-5-11(8-10)21-16(23)15-9-13(22)12-6-1-2-7-14(12)24-15/h1-9H,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCYURHROHKYHLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-N-[3-(trifluoromethyl)phenyl]-4H-chromene-2-carboxamide typically involves the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction of appropriate precursors under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via trifluoromethylation reactions, which can be achieved using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Carboxamide Formation: The carboxamide group is introduced through an amide coupling reaction, often using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-oxo-N-[3-(trifluoromethyl)phenyl]-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The chromene core can be oxidized to form quinone derivatives.

    Reduction: The carbonyl group in the chromene core can be reduced to form alcohol derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-oxo-N-[3-(trifluoromethyl)phenyl]-4H-chromene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as improved stability or reactivity.

Mechanism of Action

The mechanism of action of 4-oxo-N-[3-(trifluoromethyl)phenyl]-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. The chromene core can interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function.

Comparison with Similar Compounds

Structural Modifications and Key Differences

The following table summarizes critical structural and functional differences between the target compound and its analogs:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Features
4-Oxo-N-[3-(trifluoromethyl)phenyl]-4H-chromene-2-carboxamide (Target) C₁₉H₁₄F₃NO₃ - 4-oxo chromene
- 3-(trifluoromethyl)phenyl carboxamide
361.319 High lipophilicity due to -CF₃; potential enzyme inhibition
6-Ethyl-4-oxo-N-[3-(trifluoromethyl)phenyl]-4H-chromene-2-carboxamide C₂₁H₁₈F₃NO₃ - Ethyl group at chromene C6
- 3-(trifluoromethyl)phenyl carboxamide
395.37 Increased steric bulk; possible enhanced selectivity
4-Oxo-N-(4-sulfamoylbenzyl)-4H-chromene-2-carboxamide (6a) C₁₈H₁₄N₂O₅S - 4-oxo chromene
- 4-sulfamoylbenzyl carboxamide
370.38 Polar sulfamoyl group; carbonic anhydrase inhibition reported
2-Oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide C₁₇H₁₂N₂O₅S - 2-oxo chromene
- 4-sulfamoylphenyl carboxamide
356.35 Chromene isomer with altered conjugation; unknown bioactivity
4-Oxo-N-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]-4H-chromene-2-carboxamide C₂₀H₁₁F₃N₂O₃S - Benzothiazole substituent
- 4-oxo chromene
416.38 Enhanced π-stacking potential; possible kinase inhibition

Biological Activity

4-Oxo-N-[3-(trifluoromethyl)phenyl]-4H-chromene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article focuses on its biological activity, particularly its effects on various enzyme targets, cytotoxicity against cancer cell lines, and antioxidant properties.

Chemical Structure and Properties

The compound features a chromene backbone with a trifluoromethyl group, which is known to enhance biological activity through increased lipophilicity and potential interactions with biological targets. The presence of the carboxamide group also contributes to its pharmacological profile.

Enzyme Inhibition

Research has demonstrated that derivatives of this compound exhibit inhibitory effects on several enzymes:

  • Cholinesterases : Compounds have shown moderate inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values ranging from 5.4 μM to 24.3 μM depending on the specific derivative tested .
  • Cyclooxygenase-2 (COX-2) : The compounds were found to moderately inhibit COX-2, which is important in inflammatory processes .
  • Lipoxygenases (LOX-5 and LOX-15) : They also demonstrated activity against lipoxygenases, which are involved in the metabolism of arachidonic acid and play a role in inflammation .

Cytotoxicity Studies

Cytotoxicity assays have been performed against various cancer cell lines, including:

  • MCF-7 (breast cancer) : Compounds exhibited significant cytotoxic effects, with some derivatives showing IC50 values below 10 μM, indicating potent anti-cancer activity .
  • Hek293-T cells : Similar cytotoxic profiles were observed, suggesting that these compounds could be further explored as potential anti-cancer agents.

Antioxidant Activity

The antioxidant capacity of this compound was evaluated using free radical-scavenging assays. The results indicated that certain derivatives possess strong antioxidant properties, which may contribute to their overall biological efficacy by reducing oxidative stress in cells .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the trifluoromethyl group significantly enhances the biological activity of the chromene derivatives. The electron-withdrawing nature of the trifluoromethyl group increases the compound's ability to interact with target enzymes through hydrogen bonding and π–π stacking interactions .

Data Summary Table

Activity TypeTarget Enzyme/Cell LineIC50 Value (μM)Reference
AChE InhibitionAChE10.4
BChE InhibitionBChE7.7
COX-2 InhibitionCOX-2Moderate
LOX-5 InhibitionLOX-5Moderate
CytotoxicityMCF-7<10
CytotoxicityHek293-TSimilar profile
Antioxidant ActivityN/AStrong

Case Studies

In one study, derivatives of the compound were evaluated for multi-target inhibition against cholinesterases and β-secretase, showcasing their potential in treating Alzheimer's disease by modulating cholinergic signaling pathways . Another case study highlighted their effectiveness as anti-inflammatory agents due to COX inhibition.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-oxo-N-[3-(trifluoromethyl)phenyl]-4H-chromene-2-carboxamide
Reactant of Route 2
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4-oxo-N-[3-(trifluoromethyl)phenyl]-4H-chromene-2-carboxamide

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